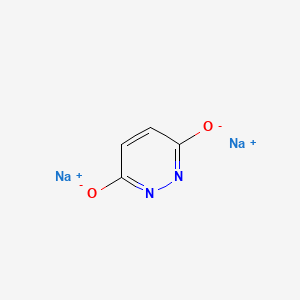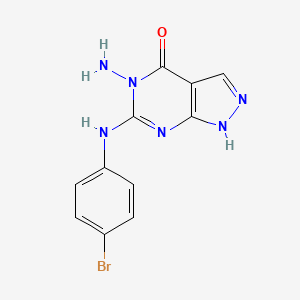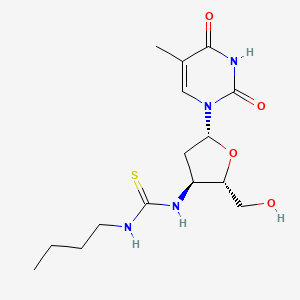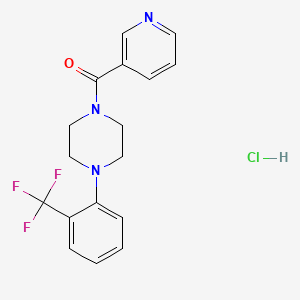
Piperazine, 1-(3-pyridinylcarbonyl)-4-(2-(trifluoromethyl)phenyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(3-pyridinylcarbonyl)-4-(2-(trifluoromethyl)phenyl)-, monohydrochloride is a complex organic compound that features a piperazine ring substituted with a pyridinylcarbonyl group and a trifluoromethylphenyl group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-pyridinylcarbonyl)-4-(2-(trifluoromethyl)phenyl)-, monohydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Pyridinylcarbonyl Group: The pyridinylcarbonyl group can be introduced via acylation reactions using pyridine-3-carbonyl chloride in the presence of a base such as triethylamine.
Addition of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be added through a nucleophilic aromatic substitution reaction using 2-(trifluoromethyl)phenyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Piperazine, 1-(3-pyridinylcarbonyl)-4-(2-(trifluoromethyl)phenyl)-, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-(3-pyridinylcarbonyl)-4-(2-(trifluoromethyl)phenyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Phenylpropyl)piperazine
- 1-(3-Cyanobenzyl)piperazine
- 1-(3-Bromophenyl)piperazine
Uniqueness
Piperazine, 1-(3-pyridinylcarbonyl)-4-(2-(trifluoromethyl)phenyl)-, monohydrochloride is unique due to the presence of both the pyridinylcarbonyl and trifluoromethylphenyl groups. These functional groups confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
124444-83-3 |
|---|---|
Fórmula molecular |
C17H17ClF3N3O |
Peso molecular |
371.8 g/mol |
Nombre IUPAC |
pyridin-3-yl-[4-[2-(trifluoromethyl)phenyl]piperazin-1-yl]methanone;hydrochloride |
InChI |
InChI=1S/C17H16F3N3O.ClH/c18-17(19,20)14-5-1-2-6-15(14)22-8-10-23(11-9-22)16(24)13-4-3-7-21-12-13;/h1-7,12H,8-11H2;1H |
Clave InChI |
ATTSGZBXNWVPJF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2C(F)(F)F)C(=O)C3=CN=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


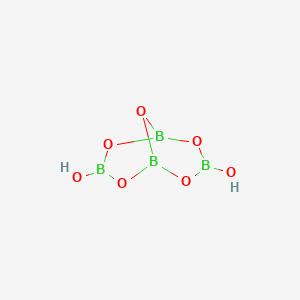
![2,6-dimethyl-4-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]morpholine;oxalic acid](/img/structure/B12737050.png)

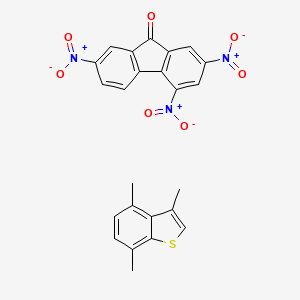
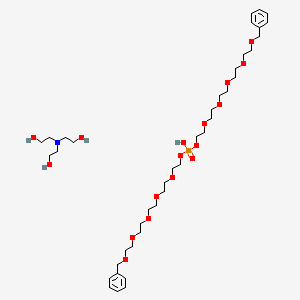
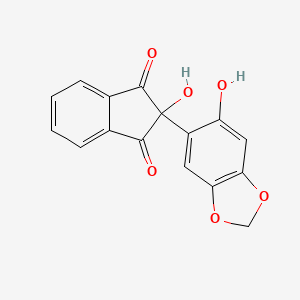
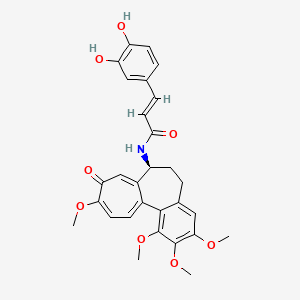

![(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate](/img/structure/B12737089.png)

